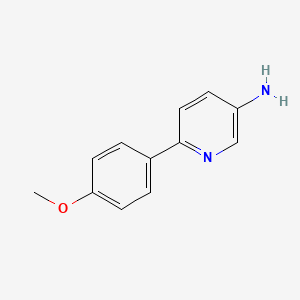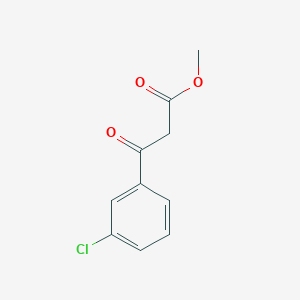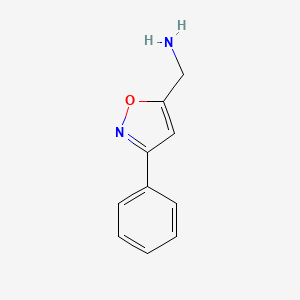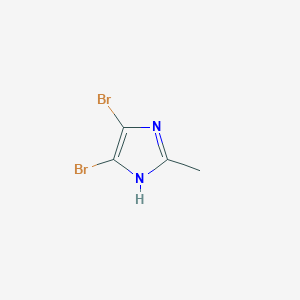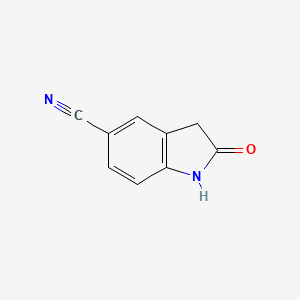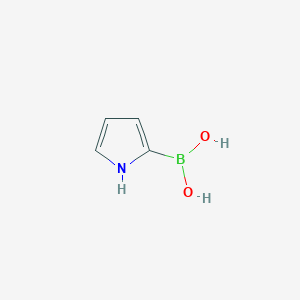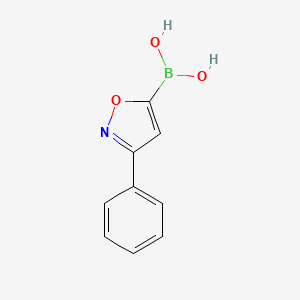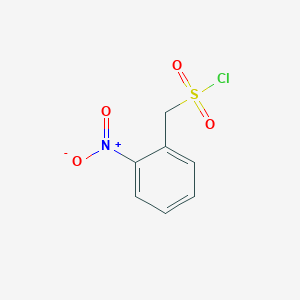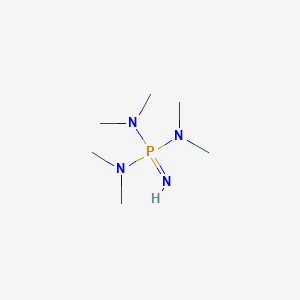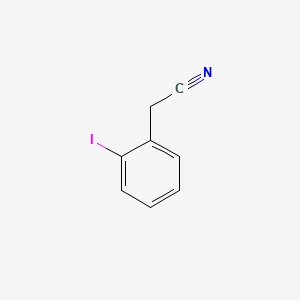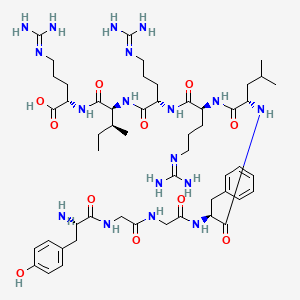
Dynorphin A (1-9)
Übersicht
Beschreibung
Dynorphin A (1-9) is a neuropeptide that belongs to the dynorphin family. It is derived from the precursor protein prodynorphin, which is cleaved by proteases to produce dynorphin A (1-17). Dynorphin A (1-17) is further processed by carboxypeptidase to form dynorphin A (1-13), which is then cleaved by aminopeptidase to produce dynorphin A (1-9). Dynorphin A (1-9) is a potent kappa-opioid receptor agonist and has been shown to have analgesic and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
1. Biotransformation in Inflamed Tissue, Serum, and Trypsin Solution
Dynorphin A 1–17 (DYN A) is an endogenous neuropeptide involved in analgesia, inflammation, and addiction. Its metabolism varies depending on the release site and environment. Research by Morgan et al. (2012) focused on DYN A's biotransformation in rat inflamed tissue, serum, and trypsin solution, identifying numerous fragments in these different environments, which implies a complex interaction between DYN A and its metabolic pathways in various physiological contexts (Morgan et al., 2012).
2. Role in Dynorphin-Induced Allodynia and Neuropathic Pain
Dynorphin A exhibits roles in creating allodynia and hyperalgesia, symptoms of neuropathic pain. Laughlin et al. (2000) explored the cytokine IL-1β and transcription factor NF-κB in dynorphin-induced allodynia, suggesting that modulating cytokine activity in the spinal cord could be an effective strategy for chronic pain treatment (Laughlin et al., 2000).
3. Interaction with κ Opioid Receptor
Dynorphin A is known for its preference for the κ opioid receptor (KOR). Ramos-Colon et al. (2016) conducted studies on [des-Arg7]Dyn A analogues and found that Arg7 is not crucial for KOR activities, leading to the development of selective KOR antagonists with potential to treat disorders like stress-induced relapse (Ramos-Colon et al., 2016).
4. Cardiovascular Regulation
Dynorphin A species such as Dyn A-(1-17) have been studied for their effects on cardiovascular regulation. Feuerstein and Faden (1984) found that Dyn A-(1-17) significantly reduced systemic blood pressure when microinjected into the preoptic nucleus of rats, suggesting a role in modulating cardiorespiratory variables (Feuerstein & Faden, 1984).
5. Presence in Vasopressin Neurosecretory Vesicles
Dynorphin-A-(1-8) is found in vasopressin-containing neurosecretory cells in the rat pituitary. Whitnall et al. (1983) showed that it's contained within the same neurosecretory vesicles as vasopressin, indicating its release during the antidiuretic response (Whitnall et al., 1983).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWWJMLXKYUVTQ-VCZUSBFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84N18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dynorphin A (1-9) | |
CAS RN |
77259-54-2 | |
| Record name | Dynorphin A (1-9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



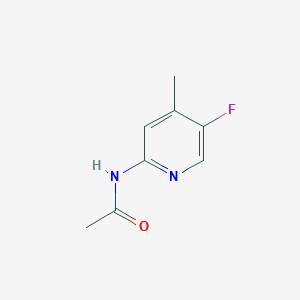
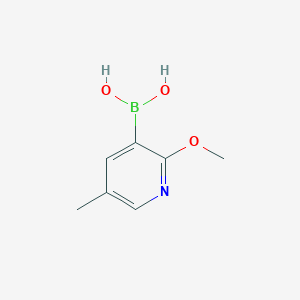
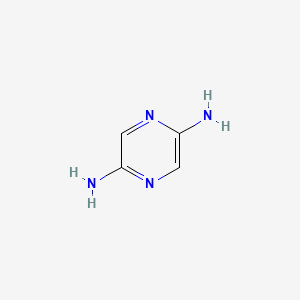
![1-[(Aminooxy)methyl]-2-methoxybenzene hydrochloride](/img/structure/B1586865.png)
